Welcome to the BenchChem Online Store!
molecular formula C12H15BrO3 B8552167 Methyl 3-(4-bromophenoxy)-2,2-dimethylpropanoate

Methyl 3-(4-bromophenoxy)-2,2-dimethylpropanoate

Cat. No. B8552167
M. Wt: 287.15 g/mol
InChI Key: VHCXMXXWXLVYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09302996B2

Procedure details

40% Diethyl azodicarboxylate-toluene solution (9.54 mL) was added to a tetrahydrofuran (40 mL) solution containing 4-bromophenol (2.0 g), methyl hydroxypivalate (2.77 g) and triphenylphosphine (5.49 g), and the mixture was stirred at 70° C. for 3 hours. The reaction mixture was concentrated under reduced pressure, and purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10) to obtain methyl 3-(4-bromophenoxy)-2,2-dimethylpropanoate (3.2 g).
Name
Diethyl azodicarboxylate toluene
Quantity
9.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
5.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.C1(C)C=CC=CC=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1.O[CH2:29][C:30]([CH3:36])([CH3:35])[C:31]([O:33][CH3:34])=[O:32].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[Br:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH2:29][C:30]([CH3:36])([CH3:35])[C:31]([O:33][CH3:34])=[O:32])=[CH:23][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Diethyl azodicarboxylate toluene
Quantity
9.54 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC.C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
2.77 g
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
5.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(OCC(C(=O)OC)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.